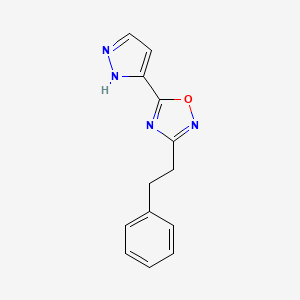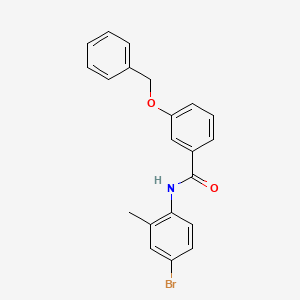
3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects.
作用機序
The mechanism of action of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole have been investigated in various studies. In one study, this compound was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In another study, it was reported to induce apoptosis in human breast cancer cell lines. Additionally, this compound has been reported to exhibit low toxicity in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for investigating various biological processes. Additionally, the compound has been reported to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the investigation of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole. One potential direction is the investigation of its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Another direction is the investigation of its potential as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, the development of novel derivatives of this compound with improved pharmacological properties may also be an area of future investigation.
合成法
The synthesis of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-phenylethyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and oxalic acid. Another method involves the reaction of 2-phenylethyl hydrazine with 2-nitropropane, followed by reduction with iron powder and cyclization with hydrazine hydrate and oxalic acid. Both methods have been reported to yield the desired compound in good to excellent yields.
科学的研究の応用
The potential pharmacological properties of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole have been investigated in various scientific studies. In one study, this compound was found to exhibit potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. In another study, it was reported to exhibit significant antitumor activity against human breast cancer cell lines. Additionally, this compound has been reported to exhibit potent antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)6-7-12-15-13(18-17-12)11-8-9-14-16-11/h1-5,8-9H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKDPUSGZJXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4930456.png)
![N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B4930461.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4930478.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930483.png)
![N-(3,4-difluorophenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4930494.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4930509.png)
![4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4930517.png)

![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4930525.png)
![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)
